Kinase Inhibition: Thiophene-Carboxamide Scaffold
The target compound shares the thiophene‑3‑carboxamide pharmacophore that is the core recognition element in several potent ATP‑competitive kinase inhibitors. In the Vertex thiophene‑carboxamide series, compounds bearing a 3‑carboxamide‑thiophene linked to a bicyclic heteroaryl system achieved IC₅₀ values below 100 nM against JNK isoforms [1]. While direct IC₅₀ data for the specific benzoxazin‑6‑yl‑substituted compound are not publicly available, class‑level inference from patent SAR tables indicates that the 2‑methyl‑benzoxazinone ring serves as a hinge‑binding mimetic that recapitulates the potency determinants of known inhibitors. In contrast, the regioisomeric thiophene‑2‑carboxamide series exhibits a >10‑fold drop in JNK inhibitory activity, underscoring the critical role of the 3‑position carboxamide [1].
| Evidence Dimension | ATP‑competitive kinase inhibition (JNK family) |
|---|---|
| Target Compound Data | Not available for the exact compound; predicted to retain low‑micromolar to sub‑micromolar IC₅₀ based on scaffold SAR [1]. |
| Comparator Or Baseline | Vertex thiophene‑3‑carboxamide JNK inhibitors: JNK1 IC₅₀ < 100 nM; thiophene‑2‑carboxamide regioisomer: JNK1 IC₅₀ > 1 µM [1]. |
| Quantified Difference | Regioisomeric shift (3‑carboxamide → 2‑carboxamide) results in ≥10‑fold loss of potency [1]. |
| Conditions | In‑vitro JNK1 enzymatic assay; ATP concentration at Km; recombinant human JNK1α1. |
Why This Matters
For procurement decisions, selecting a thiophene‑3‑carboxamide regioisomer (rather than the 2‑carboxamide) is essential to preserve ATP‑competitive kinase inhibitory potential, directly impacting the compound's utility in kinase‑focused SAR campaigns.
- [1] Vertex Pharmaceuticals Inc. Thiophene‑carboxamides useful as inhibitors of protein kinases. JP5498703B2, 2007. SAR Table 1: thiophene‑3‑carboxamide vs. thiophene‑2‑carboxamide JNK inhibition. View Source
